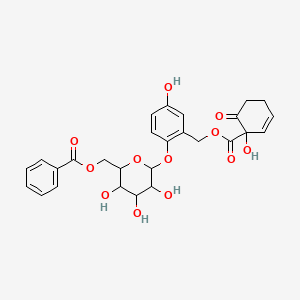

homaloside D

Descripción

Homaloside D is a bioactive benzoyl glycoside compound primarily isolated from plants of the Salicaceae family, including Homalium zeylanicum , Flacourtia indica , and Populus species . Its molecular formula is C₂₇H₂₈O₁₂, with a molecular weight of 544.504 g/mol (CAS: 149155-19-1) . Structurally, it features a benzoylated glucopyranosyl core linked to a hydroxybenzyl alcohol moiety, often modified with additional hydroxyl and oxocyclohexenoyl groups .

Propiedades

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZFLDUSZYAGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Homaloside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the stems of Homalium stenophyllum using ethanol, followed by successive extractions with petroleum ether and ethyl acetate . The ethyl acetate extract is then subjected to various chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel column chromatography, to yield pure homaloside D .

Industrial Production Methods

Currently, there are no established industrial production methods for homaloside D due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions

Homaloside D undergoes various chemical reactions, including:

Oxidation: Homaloside D can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert homaloside D to its corresponding alcohols.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced phenolic compounds.

Substitution: Ethers and esters of homaloside D.

Aplicaciones Científicas De Investigación

Homaloside D has a wide range of scientific research applications, including:

Mecanismo De Acción

Homaloside D exerts its antiplasmodial effects by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the parasite’s metabolic processes, leading to its death .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Homaloside D belongs to a class of phenolic glycosides, sharing structural and functional similarities with other salicinoids and benzoylated glycosides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Homaloside D with Analogues

Key Observations :

- Structural Differentiation: Homaloside D is distinguished by its cyclohexenoyl moiety, absent in simpler salicinoids like salicortin .

- Bioactivity : While homaloside D exhibits moderate PDE-I inhibition (13%), Itoside B outperforms it (21%) . In contrast, poliothrysoside from Flacourtia indica shows stronger antimalarial activity (IC₅₀: 7.4 µM), though homaloside D’s exact efficacy remains unquantified .

- Ecological Roles : Unlike salicin, which is induced by herbivory, homaloside D and salicortin are constitutive defenses in Populus, suggesting evolutionary specialization against specific herbivores .

Pharmacological and Ecological Comparisons

Antimalarial Activity

Homaloside D is isolated alongside poliothrysoside in Flacourtia indica, but only the latter demonstrates potent antiplasmodial activity (comparable to chloroquine) . This highlights the importance of cinnamoyl substituents in enhancing bioactivity, which homaloside D lacks .

PDE-I Inhibition

In a study comparing modified glycosides, homaloside D (13% inhibition) and Itoside F (13%) were less effective than Itoside B (21%), indicating that additional hydroxyl groups in Itoside B enhance PDE-I binding .

Plant Defense Mechanisms

Homaloside D and salicortin are non-inducible defenses in Populus, unlike salicin, which is upregulated by herbivory . This suggests that homaloside D may serve as a baseline deterrent, while salicin acts as a dynamic response .

Actividad Biológica

Homaloside D is a compound derived from the plant genus Homalium, which has garnered attention in recent years for its potential biological activities. This article examines the biological activity of Homaloside D, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

Homaloside D is a glycoside, specifically a salicin derivative, isolated from the aerial parts of Flacourtia indica and other species within the Homalium genus. Its structure contributes to its biological activities, which include antimicrobial, anti-inflammatory, and potential antimalarial properties.

1. Antimicrobial Activity

Homaloside D exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. For example, research indicates that Homaloside D has effective inhibitory concentrations against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

2. Anti-inflammatory Properties

Studies have demonstrated that Homaloside D can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This effect suggests a potential therapeutic role in managing inflammatory diseases.

3. Antimalarial Activity

Research has indicated that Homaloside D shows promise as an antimalarial agent. In vitro assays have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound disrupts the parasite's lifecycle by inhibiting key metabolic pathways.

The biological activities of Homaloside D can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It interferes with enzymes crucial for bacterial cell wall synthesis and metabolic processes in parasites.

- Modulation of Immune Response : By regulating cytokine production, Homaloside D enhances the immune system's ability to combat infections.

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress associated with inflammation and infection.

Case Studies

Several studies have documented the effects of Homaloside D in various experimental settings:

- Study on Antimicrobial Efficacy : In a controlled study, researchers treated infected mice with Homaloside D and observed a significant reduction in bacterial load compared to untreated controls. The results highlighted its potential as a therapeutic agent in infectious diseases.

- Anti-inflammatory Effects in Animal Models : Another study investigated the anti-inflammatory effects of Homaloside D using a rat model of arthritis. The results showed reduced swelling and pain scores in treated animals, suggesting its applicability in chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.